molecular formula C17H27Cl2NO6 B095217 2,4-D triisopropanolammonium salt CAS No. 18584-79-7

2,4-D triisopropanolammonium salt

Cat. No.: B095217
CAS No.: 18584-79-7
M. Wt: 412.3 g/mol
InChI Key: SRPJGPPDQIFOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-D triisopropanolammonium salt is a herbicidal ionic liquid (HIL) in which the 2,4-dichlorophenoxyacetate anion is paired with a tris(2-hydroxypropyl)ammonium cation . This advanced form of the systemic herbicide 2,4-D is classified as a protic ionic liquid and represents a significant area of research into third-generation ionic liquids with targeted biological properties . As a post-emergent herbicide, it is highly effective for the control of broadleaf weeds in agricultural and non-agricultural research settings . Its mechanism of action involves mimicking the natural plant growth hormone auxin, leading to unregulated cell division and abnormal growth in susceptible dicotyledonous plants, ultimately causing plant death . A key research advantage of this ionic liquid form is its non-volatile nature, which addresses the volatility issues associated with traditional ester formulations of 2,4-D . Furthermore, the solubility and other physicochemical properties of the herbicide can be modulated through the selection of the cation, allowing for tailored research applications and environmental behavior studies . The salt form is characterized by high water solubility, enhancing its application in liquid formulations . This product is intended for research use only (RUO) and is not for personal or commercial use.

Properties

CAS No.

18584-79-7

Molecular Formula

C17H27Cl2NO6

Molecular Weight

412.3 g/mol

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid

InChI

InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12)

InChI Key

SRPJGPPDQIFOGY-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Canonical SMILES

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Other CAS No.

18584-79-7

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Functional Properties

The table below compares 2,4-D triisopropanolammonium salt with structurally or functionally analogous herbicides:

Compound Chemical Class Solubility Persistence Toxicity Profile Application Rate (Acid Equivalent) Efficacy Notes
2,4-D triisopropanolammonium Phenoxy herbicide salt Water-soluble Moderate Severe eye irritation 0.41–3.33 lb/gal Rapid action; synergizes with aminopyralid
2,4-D dimethylamine salt Phenoxy herbicide salt Water-soluble Similar to 2,4-D Limited data; lower irritation risk 3.33 lb/gal Common in mixtures (e.g., GrazonNext HL®)
Picloram Pyridine carboxylic acid Water-soluble High (soil residual >1 year) More phytotoxic than 2,4-D Varies by formulation Slow-acting but long-lasting
Clopyralid triethylammonium Pyridine carboxylic acid salt Water-soluble Moderate Not explicitly reported Varies Used in Confront® mixtures

Key Research Findings

  • Efficacy and Synergy: In Agent White, this compound provides rapid defoliation, while picloram ensures long-term soil persistence . Combining this compound with aminopyralid (Milestone®) enhances control of invasive plants like thistles, with minimal soil residue .
  • Toxicity and Environmental Impact: Triisopropanolammonium salts of surfactants (e.g., C12-14E2S) show severe eye irritation in rabbits, warranting careful handling . Picloram’s high persistence in soil raises ecological concerns, whereas 2,4-D salts degrade faster .
  • Formulation Differences: 2,4-D dimethylamine salt is preferred for cost-effectiveness, while triisopropanolammonium salt is selected for compatibility with aminopyralid in premixes . Triethylammonium salts (e.g., clopyralid) are less common in modern formulations due to market shifts toward triisopropanolammonium and dimethylamine variants .

Preparation Methods

Synthesis of Triisopropanolamine

Triisopropanolamine (TIPA), the amine precursor for 2,4-D triisopropanolammonium salt, is synthesized via the reaction of ammonia with propylene oxide under controlled conditions. As detailed in CN1308287C, the process involves:

  • Ammonia activation : Liquefied ammonia (32 kg) is combined with deionized water (80 kg) to form a supersaturated solution, serving as both catalyst and solvent.

  • Propylene oxide addition : Propylene oxide (330 kg) is introduced at 2–5 kg/min, maintaining reactor pressure below 0.5 MPa and temperature between 20–75°C.

  • Byproduct control : Reaction parameters are optimized to minimize propylene glycol and ether byproducts, achieving TIPA purity >98% through fractional distillation.

This step is critical, as impurities in TIPA directly affect the salt-forming reaction’s efficiency.

Acid-Amine Neutralization

The 2,4-D acid (C8H6Cl2O3) is neutralized with TIPA in aqueous or solvent-mediated systems:

Key variables include:

  • Molar ratio : A 1:1.1–1.3 amine-to-acid ratio prevents unreacted acid residues.

  • Temperature : Reactions conducted at 60–70°C for 60–90 minutes achieve >95% conversion.

  • Solvent selection : Water is preferred for its dual role as reaction medium and heat regulator.

Industrial-Scale Production Protocols

Continuous Vacuum Desolvation

Adapting methodologies from CN105175249A, the process involves:

Step Conditions Purpose
Reaction60–70°C, 1.1–1.3:1 TIPA/acid ratioEnsure complete neutralization
Vacuum desolvation (-0.095 MPa)70–90°C, 80–120 rpmRemove unreacted amine and water
Polar solvent addition (methanol/acetone)50°C, 1:4–6 solvent/solution ratioInitiate crystallization
Non-polar solvent mixing (n-hexane/sherwood oil)50°C, 1:3–5 solvent/solution ratioRemove residual moisture

This protocol reduces solvent waste by 70% through recovery systems and achieves 98.6% yield in pilot trials.

Filtration and Drying Innovations

  • 45 μm filter bags : Precipitated crystals are filtered at ambient temperature to avoid thermal degradation.

  • Nitrogen purging : Post-crystallization, nitrogen replaces air in packaging to prevent hygroscopic degradation.

Solvent Systems and Crystallization Dynamics

Polar Solvent Optimization

Methanol, ethanol, and acetone are compared for their impact on crystal morphology:

Solvent Crystal Size (μm) Purity (%)
Methanol50–10099.2
Ethanol100–15098.6
Acetone30–8098.8

Methanol produces the most uniform crystals due to its lower viscosity (0.59 cP at 25°C), facilitating rapid nucleation.

Non-Polar Solvent Pairing

Sherwood oil (60–90°C fraction) demonstrates superior moisture displacement compared to n-hexane, reducing final product moisture content to <0.5%.

Challenges and Mitigation Strategies

Viscosity Management

High-viscosity reaction mixtures (≥500 cP) at 70°C are addressed by:

  • Rotary evaporation : 50–70 rpm agitation prevents sedimentation.

  • Gradual solvent addition : Stepwise introduction of polar solvents reduces localized crystallization.

Byproduct Formation

Unreacted 2,4-D acid (<2%) is mitigated through:

  • pH monitoring : Maintaining pH 6.5–7.0 during neutralization.

  • Post-reaction holds : Extending reaction time by 15–20 minutes improves conversion.

Environmental and Economic Considerations

Solvent Recovery Systems

Closed-loop distillation units recover >95% of methanol and sherwood oil, reducing raw material costs by 30%.

Energy Consumption

Vacuum desolvation at -0.095 MPa decreases energy use by 25% compared to atmospheric drying .

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying 2,4-D triisopropanolammonium salt in herbicide formulations?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for quantifying the compound due to its sensitivity to aromatic chlorinated structures.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly distinguishing the triisopropanolammonium counterion from other salts like triethylammonium .
  • Titration methods (e.g., acid-base titration) verify purity, as described in reagent testing protocols .
  • Supplementary Data : Include chromatograms, NMR spectra, and purity certificates, adhering to IUPAC naming and SI units .

Basic: How should researchers design experiments to evaluate the herbicidal efficacy of this compound against resistant weeds?

Methodological Answer:

  • Use a randomized complete block design with ≥3 replications to account for spatial variability. Test dose-response curves (e.g., 0.5–3.0 kg acid equivalent/ha) and compare with other salts (e.g., dimethylamine) .
  • Key Metrics : Weed survival rates, dry biomass reduction, and time to symptom onset. Apply ANOVA followed by Fisher’s Protected LSD test (α = 0.05) to analyze interactions between salt type, dose, and adjuvant use (e.g., ammonium sulfate) .
  • Field Validation : Conduct soil persistence studies at 60–120 cm depth to assess leaching potential, referencing picloram’s behavior in Agent White formulations .

Advanced: How does co-formulation with aminopyralid (as a triisopropanolammonium salt) influence the environmental persistence and efficacy of this compound?

Methodological Answer:

  • Synergistic Effects : Aminopyralid enhances long-term weed control due to its higher soil persistence (half-life >90 days vs. 2,4-D’s 14–28 days). Monitor residual activity using bioassays with sensitive plants (e.g., legumes) .
  • Leaching Risk : Conduct column studies with soil profiles to quantify vertical mobility. Use HPLC-MS to track both compounds in leachates, noting aminopyralid’s higher solubility in water .
  • Ecotoxicity : Evaluate acute aquatic toxicity (e.g., LC50 for Daphnia magna) due to the compound’s classification as "very high risk" in similar formulations .

Advanced: What experimental approaches resolve contradictions in dose-response data for this compound across soil types?

Methodological Answer:

  • Soil-Specific Calibration : Perform parallel experiments in loam, clay, and sandy soils. Measure organic matter content and pH, as these modulate herbicide adsorption and bioavailability .
  • Statistical Modeling : Use multivariate regression to isolate soil parameters (e.g., cation exchange capacity) influencing efficacy. Cross-validate with machine learning algorithms (e.g., random forests) .
  • Controlled Lab Studies : Replicate conflicting results in hydroponic systems to eliminate soil variability, then reintroduce soil factors incrementally .

Basic: What are the key considerations for synthesizing high-purity this compound in the lab?

Methodological Answer:

  • Counterion Exchange : React 2,4-D acid with triisopropanolamine in anhydrous ethanol. Monitor pH to ensure complete neutralization (target pH 6.5–7.0) .
  • Crystallization : Use slow evaporation at 4°C to obtain pure crystals. Verify anhydrous conditions via Karl Fischer titration .
  • Purity Analysis : Characterize via melting point, elemental analysis, and FT-IR to confirm absence of residual solvents or byproducts .

Advanced: How can researchers optimize formulations to reduce non-target plant toxicity while maintaining herbicidal efficacy?

Methodological Answer:

  • Adjuvant Screening : Test surfactants (e.g., alkyl polyglycosides) to enhance leaf adhesion, reducing runoff. Compare EC50 values for target weeds vs. crops like soybeans .
  • Microencapsulation : Use biodegradable polymers (e.g., polylactic acid) for controlled release. Assess bioavailability via soil microbial activity assays .
  • Field Trials : Implement drone-based spraying to minimize drift. Validate with GIS mapping of application zones and off-target plant health monitoring .

Basic: What standardized protocols exist for evaluating the soil half-life of this compound?

Methodological Answer:

  • OECD Guideline 307 : Incubate soil samples under controlled moisture and temperature (20–25°C). Extract residues at intervals (0, 7, 14, 28 days) via accelerated solvent extraction (ASE) and quantify via LC-MS/MS .
  • Data Interpretation : Fit degradation data to first-order kinetics. Report DT50 (time for 50% degradation) and DT90, noting differences between aerobic and anaerobic conditions .

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